molecular formula C4H7LiO B14655675 lithium;3-methoxyprop-1-ene CAS No. 53356-78-8

lithium;3-methoxyprop-1-ene

Cat. No.: B14655675
CAS No.: 53356-78-8
M. Wt: 78.1 g/mol
InChI Key: SBULVWMAANASFC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-methoxyprop-1-ene typically involves the reaction of allyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with methoxymethyl chloride to yield the desired product. The reaction conditions generally include a temperature range of 0-25°C and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-methoxyprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Hydrogen bromide in acetic acid at elevated temperatures.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Lithium;3-methoxyprop-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of lithium;3-methoxyprop-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The substitution reactions involve the nucleophilic attack on the methoxy group, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methoxymethyl allyl ether: Similar in structure but with different substituents.

    1,2-Dimethoxyethane: Another ether with two methoxy groups attached to an ethane backbone.

    2-Methoxypropene: An ether with a methoxy group attached to a propene backbone.

Uniqueness

Lithium;3-methoxyprop-1-ene is unique due to its specific combination of a methoxy group and an allyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

53356-78-8

Molecular Formula

C4H7LiO

Molecular Weight

78.1 g/mol

IUPAC Name

lithium;3-methoxyprop-1-ene

InChI

InChI=1S/C4H7O.Li/c1-3-4-5-2;/h3-4H,1H2,2H3;/q-1;+1

InChI Key

SBULVWMAANASFC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CO[CH-]C=C

Origin of Product

United States

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